8-Chloro-9h-purine
Overview
Description
8-Chloro-9H-purine is a chlorinated derivative of purine, a fundamental heterocyclic compound that forms the backbone of many biologically significant molecules, including DNA and RNA
Mechanism of Action
Target of Action
8-Chloro-9h-purine, a derivative of purine, primarily targets the Tobacco Mosaic Virus (TMV) coat protein (TMV-CP) . The TMV-CP is crucial for the virus’s infective ability, making it an attractive target for antiviral agents .
Mode of Action
The compound interacts with its target by forming hydrogen bonds with the amino-acid residues of TMV-CP . This interaction disrupts the integrity of TMV particles, thereby inhibiting the virus’s infective ability .
Biochemical Pathways
Impaired purine metabolism is associated with the progression of various diseases, including cancer . Therefore, it’s plausible that this compound may influence these pathways.
Pharmacokinetics
Similar purine derivatives, such as nelarabine, are known to be demethoxylated to their active forms by enzymes like adenosine deaminase in the blood . These active forms are then transported into cells via nucleoside transporters
Result of Action
The primary result of this compound’s action is the inhibition of the infective ability of TMV . By disrupting the integrity of TMV particles, the compound effectively prevents the virus from causing infection .
Biochemical Analysis
Biochemical Properties
It is known that purines interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Purine derivatives have been shown to have cytotoxic effects on various cancer cell lines
Molecular Mechanism
Purine derivatives have been shown to have anticancer activities, potentially through interactions with targeted receptor proteins
Temporal Effects in Laboratory Settings
Purine derivatives have been shown to have cytotoxic effects on various cancer cell lines
Metabolic Pathways
Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis
Subcellular Localization
Some purine transporters have been found to be localized to the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-9H-purine typically involves the chlorination of purine. One common method includes the reaction of purine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination processes but optimized for larger batches. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: While less common, the purine ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 8-alkoxy-9H-purines, 8-thio-9H-purines, or 8-amino-9H-purines.
Oxidation Products: Oxidized derivatives of the purine ring.
Cyclized Products: Fused heterocyclic compounds.
Scientific Research Applications
8-Chloro-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its antitumor and antiviral properties. It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
6-Chloropurine: Another chlorinated purine with similar reactivity but different biological activity.
8-Bromopurine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
9-Methylpurine: A methylated derivative with distinct chemical properties.
Uniqueness: 8-Chloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chlorinated purines. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
8-chloro-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWUHVQEGPLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282723 | |
Record name | 8-chloro-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-87-0 | |
Record name | 17587-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloro-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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